3-Benzyl-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione
3-Benzyl-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0900929
InChI:
InChI=1S/C21H21NO4S/c1-3-25-17-11-10-16(18(13-17)26-4-2)12-19-20(23)22(21(24)27-19)14-15-8-6-5-7-9-15/h5-13H,3-4,14H2,1-2H3/b19-12-
SMILES:
CCOC1=CC(=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3)OCC
Molecular Formula:
C21H21NO4S
Molecular Weight:
383.5 g/mol
3-Benzyl-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione
CAS No.:
Cat. No.: VC0900929
Molecular Formula: C21H21NO4S
Molecular Weight: 383.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21NO4S |
|---|---|
| Molecular Weight | 383.5 g/mol |
| IUPAC Name | (5Z)-3-benzyl-5-[(2,4-diethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
| Standard InChI | InChI=1S/C21H21NO4S/c1-3-25-17-11-10-16(18(13-17)26-4-2)12-19-20(23)22(21(24)27-19)14-15-8-6-5-7-9-15/h5-13H,3-4,14H2,1-2H3/b19-12- |
| Standard InChI Key | DXPBPFPYPQPRBA-UNOMPAQXSA-N |
| Isomeric SMILES | CCOC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=CC=C3)OCC |
| SMILES | CCOC1=CC(=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3)OCC |
| Canonical SMILES | CCOC1=CC(=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3)OCC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator